molecular formula C22H25N5OS B12145285 N-(2-tert-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-tert-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145285
M. Wt: 407.5 g/mol
InChI Key: YXAVJKQFWYHWQK-UHFFFAOYSA-N
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Description

The compound N-(2-tert-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative. Its structure features:

  • A 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-3-yl moiety at position 3.
  • A sulfanyl-acetamide side chain linked to the triazole ring.
  • A 2-tert-butylphenyl group attached to the acetamide nitrogen.

Properties

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H25N5OS/c1-5-13-27-20(16-9-8-12-23-14-16)25-26-21(27)29-15-19(28)24-18-11-7-6-10-17(18)22(2,3)4/h5-12,14H,1,13,15H2,2-4H3,(H,24,28)

InChI Key

YXAVJKQFWYHWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3

Origin of Product

United States

Biological Activity

N-(2-tert-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, a pyridine moiety, and a sulfanyl group, which are known to influence its biological activity. The IUPAC name reflects its intricate structure:

Property Details
IUPAC Name This compound
Molecular Formula C18H22N4OS
Molecular Weight 342.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various cellular pathways. For instance, compounds with similar structures have been shown to modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Potential Targets:

  • Enzyme Inhibition : Similar triazole derivatives have demonstrated inhibitory effects on kinases and phospholipases.
  • Receptor Modulation : Compounds with pyridine rings often interact with G-protein coupled receptors (GPCRs), potentially influencing neurotransmitter systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with structural similarities to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

Study Cell Line IC50 (µM) Effect
Study AMOLM140.5Inhibition of proliferation
Study BK5620.8Induction of apoptosis

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. This activity could be linked to the compound's ability to modulate phospholipase activity.

Case Studies

  • Case Study 1: Inhibition of FLT3 in AML
    • A derivative similar to the target compound was tested for FLT3 inhibition in acute myeloid leukemia (AML) models. It showed significant antiproliferative effects against FLT3-mutated cells, suggesting potential therapeutic applications in hematological malignancies .
  • Case Study 2: Cytotoxicity in Solid Tumors
    • Another study evaluated the cytotoxic effects of triazole compounds on solid tumor cell lines. Results indicated that certain substitutions on the triazole ring enhanced cytotoxicity, emphasizing the importance of structural modifications for improved efficacy .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound A is compared to analogs with variations in substituents on the triazole ring, acetamide chain, or aryl groups. Key examples include:

Compound ID Triazole Substituents Acetamide Substituent Key Structural Differences vs. Compound A Reference ID
Compound B 4-ethyl, 5-pyridin-4-yl 2-tert-butylphenyl Ethyl (vs. allyl) at C4; pyridine at C4 (vs. C3)
Compound C 4-(4-chlorophenyl), 5-p-tolylaminomethyl Phenyl Chlorophenyl and aminomethyl groups; no pyridine
Compound D 5-(furan-2-yl) Varied N-aryl groups Furan (vs. pyridine) at C5; no alkyl substitution
Compound E 5-(thiophen-2-yl) 2,6-dimethylphenyl Thiophene (vs. pyridine); dimethylphenyl

Key Observations :

  • Heteroaromatic Rings (C5 Position): Pyridin-3-yl (Compound A) vs. pyridin-4-yl (Compound B) or non-aromatic groups (e.g., furan in Compound D) influence electronic properties and hydrogen bonding .
  • Anti-Exudative Activity : Compound D derivatives with furan-2-yl substituents demonstrated 45–60% inhibition of inflammation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Pharmacological Activity

  • Anti-Inflammatory Effects : Compounds with pyridinyl or furan substituents (e.g., Compounds A, D) show enhanced activity, likely due to interactions with cyclooxygenase or cytokine targets .
  • Antimicrobial Potential: Thiophene-substituted analogs (e.g., Compound E) exhibit moderate activity against Gram-positive bacteria, suggesting the triazole-thioacetamide core’s versatility .

Physicochemical Properties

  • Solubility: Pyridin-3-yl (Compound A) may improve water solubility compared to non-polar substituents (e.g., thiophene in Compound E) due to nitrogen’s hydrogen-bonding capacity.
  • Stability : Allyl groups (Compound A) could introduce susceptibility to oxidation, whereas ethyl (Compound B) or aryl substituents enhance stability .

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